molecular formula C25H23F2N3O3 B2379066 1-(2,5-Difluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea CAS No. 1022609-76-2

1-(2,5-Difluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea

Cat. No. B2379066
CAS RN: 1022609-76-2
M. Wt: 451.474
InChI Key: HILCKZCQHCXREC-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea is a useful research compound. Its molecular formula is C25H23F2N3O3 and its molecular weight is 451.474. The purity is usually 95%.
BenchChem offers high-quality 1-(2,5-Difluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-Difluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

BRAF Kinase Inhibition

  • Aryl phenyl ureas with a 4-quinazolinoxy substituent, similar in structure to the compound , are potent inhibitors of both mutant and wild-type BRAF kinase. These compounds have shown efficacy in mouse tumor xenograft models following oral dosing (Holladay et al., 2011).

Anticancer Activity

  • Diaryl ureas are significant in medicinal chemistry, especially as anticancer agents. Derivatives of this compound class have demonstrated notable antiproliferative effects against various cancer cell lines, showing potential as BRAF inhibitors (Jian Feng et al., 2020).

Corrosion Inhibition

  • Certain derivatives of 1,3,5-triazinyl urea, structurally related to the compound of interest, are effective corrosion inhibitors for mild steel in acidic solutions. These compounds form a protective layer on the steel surface, preventing corrosion (Mistry et al., 2011).

Supramolecular Gelators

  • Quinoline urea derivatives have been synthesized and characterized for their ability to form gels with silver(I) complexes. Such compounds, including the compound of interest, can potentially be used as supramolecular gelators (Braga et al., 2013).

Orexin Receptor Antagonism

  • Research on orexin receptor antagonists, which share structural similarities with the compound , indicates their potential in sleep modulation. Specific antagonists targeting these receptors have shown to influence sleep patterns in animal models (Dugovic et al., 2009).

properties

IUPAC Name

1-(2,5-difluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23F2N3O3/c1-32-23-12-16-9-10-28-21(19(16)14-24(23)33-2)11-15-3-6-18(7-4-15)29-25(31)30-22-13-17(26)5-8-20(22)27/h3-8,12-14H,9-11H2,1-2H3,(H2,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILCKZCQHCXREC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=C(C=CC(=C4)F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Difluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea

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